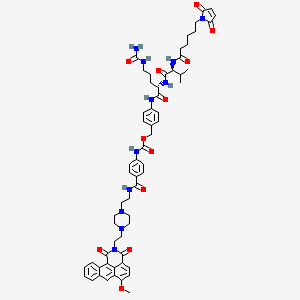

Mal-VC-PAB-ABAEP-Azonafide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C61H71N11O12 |

|---|---|

分子量 |

1150.3 g/mol |

IUPAC 名称 |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate |

InChI |

InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1 |

InChI 键 |

UGCBMUWUWZSDLF-ZKHWSWFBSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Azonafide Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: a monoclonal antibody for precise targeting, a stable linker, and a potent cytotoxic payload. Azonafide (B1242303), an anthracene-based DNA intercalator and topoisomerase II inhibitor, has emerged as a promising payload for ADC development. Its unique mechanism of action, potential to overcome multidrug resistance, and high potency make it a subject of significant interest in oncology research. This technical guide provides an in-depth exploration of the mechanism of action of the Azonafide payload, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation

The cytotoxic activity of Azonafide stems from a dual mechanism that targets the fundamental processes of DNA replication and integrity. This two-pronged attack ensures a robust anti-tumor effect, even in cancers that have developed resistance to other chemotherapeutic agents.

DNA Intercalation

Azonafide, as an anthracene-based planar molecule, inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the helical structure of the DNA.[1] This disruption interferes with the essential processes of DNA replication and transcription by creating a steric hindrance for the enzymes involved, such as DNA and RNA polymerases.

Topoisomerase II Inhibition

Azonafide also functions as a topoisomerase II (Topo II) poison.[2][3] Topo II is a critical enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It does so by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then re-ligating the breaks.

Azonafide interferes with this process by stabilizing the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA.[4] By preventing the re-ligation of the DNA strands, Azonafide leads to the accumulation of permanent, protein-linked DSBs.[1] A key feature of Amonafide, a close structural analog, is that its action against Topo II is largely ATP-independent, distinguishing it from classical Topo II inhibitors like etoposide.[3][4]

The accumulation of these DSBs triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[1]

Cellular Fate: From DNA Damage to Apoptosis

The induction of DNA double-strand breaks by Azonafide initiates a well-orchestrated cellular response, culminating in programmed cell death.

DNA Damage Response and Cell Cycle Arrest

The presence of DSBs is detected by cellular sensors, such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53. This activation leads to a halt in cell cycle progression, providing the cell with an opportunity to repair the damage. Ethonafide, an Azonafide derivative, has been shown to induce a potent G2 cell cycle arrest in prostate cancer cells.[5]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The DNA damage response pathway activates pro-apoptotic proteins and inhibits anti-apoptotic proteins. The tumor suppressor p53 plays a crucial role in this process by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA.[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program.

Overcoming Multidrug Resistance

A significant advantage of the Azonafide payload is its ability to circumvent common mechanisms of multidrug resistance (MDR). Many conventional chemotherapeutics are substrates for efflux pumps like P-glycoprotein (Pgp), which actively transport the drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Azonafide and its analogs have been shown to not be substrates for Pgp-mediated efflux, allowing them to retain their cytotoxic activity in resistant tumors.[7][8]

Quantitative Data on Azonafide and its Derivatives

The following tables summarize the in vitro cytotoxicity of Azonafide and its derivatives against various cancer cell lines.

| Compound | Cancer Type | Cell Line | Assay | Potency (LC50) | Reference |

| AMP-1 (unsubstituted Azonafide) | Melanoma | NCI Panel | 50% Cell Kill | 10-6.22 M | [7] |

| Overall | NCI Panel | 50% Cell Kill | 10-5.53 M | [7] | |

| AMP-53 (6-ethoxy Azonafide) | Non-Small Cell Lung Cancer | NCI Panel | 50% Cell Kill | 10-5.91 M | [7] |

| Renal Cell Carcinoma | NCI Panel | 50% Cell Kill | 10-5.84 M | [7] | |

| Overall | NCI Panel | 50% Cell Kill | 10-5.53 M | [7] |

| Compound | Cancer Type | Assay | Potency (IC50) | Reference |

| AMP-53 (6-ethoxy Azonafide) | Breast Cancer | Soft Agar | 0.09 µg/ml | [7] |

| Lung Cancer | Soft Agar | 0.06 µg/ml | [7] | |

| Renal Cell Carcinoma | Soft Agar | 0.06 µg/ml | [7] | |

| Multiple Myeloma | Soft Agar | 0.03 µg/ml | [7] | |

| Azonafide-ADC | Various Cancers | NCI-60 Screen | Subnanomolar-picomolar (1x10-9M) | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for determining the cytotoxic effect of an ADC.[10][11]

Materials:

-

Target cancer cell line and appropriate culture medium

-

96-well microtiter plates

-

Azonafide-ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

-

ADC Treatment: Prepare serial dilutions of the Azonafide-ADC in culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for DNA damaging agents).[10]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration.[1]

Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol is based on the principle of measuring the inhibition of Topo II-mediated decatenation of kinetoplast DNA (kDNA).[12][13]

Materials:

-

Human Topoisomerase IIα

-

kDNA (catenated)

-

Azonafide

-

10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

ATP

-

Stop Solution/Loading Dye (containing SDS and proteinase K)

-

Agarose (B213101) gel (1%) and electrophoresis equipment

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 10X assay buffer, ATP, and kDNA in nuclease-free water.

-

Inhibitor Addition: Add varying concentrations of Azonafide to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding the stop solution containing SDS and proteinase K, and incubate for a further 15-30 minutes at 37°C.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of Topo II activity is indicated by a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.

Visualizations

ADC Internalization and Payload Release

Caption: General workflow of ADC binding, internalization, and payload release.

Azonafide's Dual Mechanism of Action

Caption: The dual mechanism of action of the Azonafide payload.

DNA Damage-Induced Apoptosis Pathway

Caption: Simplified signaling pathway of Azonafide-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 7. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. inspiralis.com [inspiralis.com]

The Intracellular Cleavage of VC-PAB Linkers: A Technical Guide for Drug Development Professionals

Abstract

The valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within tumor cells. This guide provides an in-depth examination of the intracellular cleavage mechanism of VC-PAB linkers, detailing the enzymatic processes, cellular trafficking pathways, and key factors influencing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely utilized ADC linker technology.

Introduction

Antibody-drug conjugates represent a powerful class of targeted cancer therapies, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two moieties is paramount to the ADC's success, requiring stability in systemic circulation and efficient cleavage upon internalization into the target cancer cell.[1] The VC-PAB linker is a protease-sensitive linker designed to be selectively cleaved by lysosomal enzymes, which are often upregulated in the tumor microenvironment.[2][3] This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1][2]

The Intracellular Journey of an ADC

The journey of a VC-PAB-containing ADC from the bloodstream to payload release is a multi-step process involving cellular uptake and trafficking to the lysosome.

Internalization Pathways

Upon binding to its target antigen on the surface of a tumor cell, the ADC is internalized through a process called endocytosis.[4][5] The primary mechanism for ADC uptake is clathrin-mediated endocytosis (CME).[4][5] Other pathways, such as caveolae-mediated endocytosis and macropinocytosis, can also be involved depending on the specific antibody, antigen, and cell type.[4][5]

Lysosomal Trafficking

Following internalization, the ADC is encapsulated within an early endosome.[5] The endosome undergoes maturation, a process involving a decrease in internal pH, and eventually fuses with a lysosome.[6][7] The acidic and enzyme-rich environment of the lysosome is the primary site for the cleavage of the VC-PAB linker.[6][]

The VC-PAB Cleavage Mechanism

The cleavage of the VC-PAB linker is a two-step process involving enzymatic cleavage of the dipeptide followed by self-immolation of the PAB spacer.

Enzymatic Cleavage of the Valine-Citrulline Dipeptide

The valine-citrulline (VC) dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B.[3][9] Cathepsin B, a cysteine protease, is often overexpressed in various tumor types.[] It recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) group of the linker.[9][11] While initially thought to be the sole enzyme responsible, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and Z, can also cleave the VC linker, providing a degree of redundancy to the mechanism.[12]

Self-Immolation of the PAB Spacer

Once the VC dipeptide is cleaved, the exposed amino group on the PAB spacer triggers a spontaneous 1,6-elimination reaction.[][11] This self-immolative cascade results in the release of the unmodified cytotoxic payload and the fragmentation of the PAB spacer into p-aminobenzyl alcohol and carbon dioxide.[11]

Quantitative Analysis of VC-PAB Linker Cleavage

The efficiency and rate of VC-PAB linker cleavage are critical determinants of an ADC's potency. The following tables summarize representative quantitative data from various studies.

| Parameter | Condition | Linker | Value | Reference |

| Plasma Half-life | Human Plasma | Phe-Lys-PABC | 30 days | [13] |

| Plasma Half-life | Human Plasma | Val-Cit-PABC | 230 days | [13] |

| Plasma Half-life | Mouse Plasma | Phe-Lys-PABC | 12.5 hours | [13] |

| Plasma Half-life | Mouse Plasma | Val-Cit-PABC | 80 hours | [13] |

| ADC | Cell Line | IC50 | Reference |

| anti-HER2-VC(S)-MMAE | KPL-4 | ~0.1 nM | [14] |

| anti-CD22-VC(S)-MMAE | WSU-DLCL2 | ~1 nM | [14] |

| anti-HER2-VC(S)-PBD | KPL-4 | ~0.01 nM | [14] |

| anti-HER2-VC(R)-PBD | KPL-4 | >0.2 nM | [14] |

Experimental Protocols for Evaluating VC-PAB Linker Cleavage

Robust and reproducible experimental protocols are essential for the characterization and optimization of ADCs with VC-PAB linkers.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with VC-PAB linker

-

Purified human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)

-

Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the ADC and assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of cathepsin B.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with the quenching solution.

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and determine the extent of premature payload release.

Materials:

-

ADC with VC-PAB linker

-

Human plasma

-

Incubator at 37°C

-

Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in human plasma at a defined concentration at 37°C.

-

At various time points, collect aliquots of the plasma sample.

-

Process the plasma samples to remove proteins and extract the ADC and any released payload.

-

Analyze the processed samples by LC-MS/MS to quantify the amount of intact ADC and released payload.

-

Calculate the percentage of intact ADC remaining over time to determine the plasma stability.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cell-killing activity of the ADC on a target cancer cell line.

Materials:

-

Target cancer cell line expressing the antigen of interest

-

ADC with VC-PAB linker

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).

Factors Influencing Cleavage and Efficacy

Several factors can influence the efficiency of VC-PAB linker cleavage and the overall efficacy of the ADC:

-

Cathepsin B Expression Levels: Higher levels of cathepsin B in tumor cells can lead to more efficient linker cleavage and increased cytotoxicity.[]

-

ADC Internalization Rate: The rate at which the ADC is internalized can affect the concentration of the ADC that reaches the lysosome.[15]

-

Payload Properties: The nature of the cytotoxic payload can influence the overall activity of the ADC. For instance, some payloads require cleavage from the linker to be active.[14][16]

-

Extracellular Proteases: The presence of extracellular proteases, such as neutrophil elastase, can lead to premature cleavage of the VC-PAB linker in the bloodstream, potentially causing off-target toxicity.[17][18] This is a critical consideration in preclinical and clinical development.

Conclusion

The VC-PAB linker is a well-established and effective tool in the development of antibody-drug conjugates. Its reliance on the overexpressed lysosomal proteases within tumor cells provides a targeted mechanism for payload release. A thorough understanding of its intracellular cleavage mechanism, coupled with rigorous in vitro and in vivo characterization, is essential for the design and optimization of next-generation ADCs with improved therapeutic indices. Future research will likely focus on developing novel protease-sensitive linkers with enhanced stability in circulation and even greater specificity for the tumor microenvironment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Mal-VC-PAB-ABAEP-Azonafide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the antibody-drug conjugate (ADC) payload, Mal-VC-PAB-ABAEP-Azonafide. This drug-linker, comprising the cytotoxic agent Azonafide (B1242303), is designed for targeted delivery to cancer cells, leveraging the specificity of monoclonal antibodies to minimize systemic toxicity and enhance therapeutic efficacy.

Core Components and Mechanism of Action

This compound is a sophisticated drug-linker system designed for selective release of its cytotoxic payload within the tumor microenvironment.[1]

-

Payload: Azonafide is a potent DNA intercalating agent. Its mechanism of action involves inserting into DNA strands, which leads to strand breaks and the induction of apoptosis (programmed cell death).[1]

-

Linker: The Mal-VC-PAB component is a cathepsin-cleavable linker. The maleimide (B117702) (Mal) group allows for stable covalent conjugation to cysteine residues on a monoclonal antibody. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][3] This enzymatic cleavage ensures the targeted release of the active drug within the cancer cell, following internalization of the ADC.

The targeted delivery and controlled release mechanism of Azonafide via this ADC construct aims to improve upon the therapeutic index of traditional chemotherapy by concentrating the cytotoxic effect at the tumor site.[1]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of Azonafide and its analogues. While comprehensive public data for an ADC utilizing the specific this compound linker is limited, data from studies on Azonafide analogues and the Oncolinx Azonafide ADC platform provide valuable insights into its potency.

In Vitro Cytotoxicity

The National Cancer Institute (NCI) has evaluated Azonafide analogues against its 60 human cancer cell line panel (NCI-60). The data indicates broad and potent cytotoxic activity across various cancer types.

Table 1: In Vitro Cytotoxicity of Azonafide Analogues in the NCI-60 Cell Line Panel

| Compound | Mean LC50 (M) | Selective Activity (Cell Line) | LC50 in Selective Cell Line (M) |

| AMP-1 (Unsubstituted Azonafide) | 10-5.53 | Melanoma | 10-6.22 |

| AMP-53 (6-ethoxy substituted Azonafide) | 10-5.53 | Non-small cell lung cancer | 10-5.91 |

| AMP-53 (6-ethoxy substituted Azonafide) | 10-5.53 | Renal cell carcinoma | 10-5.84 |

Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.

Furthermore, Oncolinx, a key developer of Azonafide-based ADCs, has reported that their platform demonstrates subnanomolar to picomolar potency (1x10-9 M) and can eliminate up to 98.2% of cancer cells in the NCI-60 screen.[1][4]

Table 2: In Vitro Cytotoxicity of AMP-53 in Freshly Isolated Human Tumors (Colony-Forming Assay)

| Tumor Type | Mean IC50 (µg/ml) |

| Breast Cancer | 0.09 |

| Lung Cancer | 0.06 |

| Renal Cell Carcinomas | 0.06 |

| Multiple Myeloma | 0.03 |

Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.

In Vivo Antitumor Efficacy

In vivo studies using murine tumor models have provided evidence of the anti-tumor activity of Azonafide analogues. The efficacy is typically reported as the percentage of treated tumor size over control tumor size (T/C %). A lower T/C value indicates greater anti-tumor activity.

Table 3: In Vivo Efficacy of Azonafide Analogues in Murine Tumor Models

| Compound | Tumor Model | Host | T/C (%) |

| AMP-53 | Lewis Lung Cancer | C57/bl mice | 30 |

| AMP-53 | HL-60 Leukemia Xenograft | SCID mice | 39 |

| AMP-53 | MCF-7 Breast Cancer Xenograft | SCID mice | 39 |

| AMP-53 | A549 Non-small Cell Lung Cancer Xenograft | SCID mice | 37 |

Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline generalized methodologies for the synthesis, conjugation, and evaluation of Azonafide-based ADCs, based on established practices in the field.

Synthesis of this compound

The synthesis of the drug-linker is a multi-step process:

-

Linker Synthesis: The Mal-VC-PAB linker is synthesized through peptide coupling reactions to form the stable valine-citrulline dipeptide, followed by the attachment of the p-aminobenzyl alcohol (PAB) self-immolative spacer and the maleimide group.[1]

-

Conjugation with Azonafide: The synthesized linker is then conjugated to Azonafide using specific coupling agents to form the complete drug-linker complex.[1]

-

Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity.[1]

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody is achieved through a well-established process:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine residues.

-

Conjugation Reaction: The maleimide group of the drug-linker reacts specifically with the free sulfhydryl groups of the reduced antibody to form a stable thioether bond. This reaction is typically performed at a neutral pH.

-

Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and antibody using techniques like size-exclusion chromatography (SEC) or dialysis.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the Azonafide-ADC, unconjugated antibody, and free Azonafide (as controls) for a specified incubation period (e.g., 72-96 hours).

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of ADCs in a living organism.

-

Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Randomization: Mice are randomized into treatment and control groups.

-

ADC Administration: The Azonafide-ADC is administered intravenously (i.v.) at various dose levels and schedules. Control groups may receive vehicle, unconjugated antibody, or a non-targeting ADC.

-

Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and the treated vs. control tumor volume (T/C) ratio.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action and experimental workflow for Azonafide-based ADCs.

References

- 1. Buy this compound [smolecule.com]

- 2. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 3. US20100120817A1 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]

- 4. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

In Vitro Cytotoxicity of Azonafide-Based Antibody-Drug Conjugates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Azonafide-based antibody-drug conjugates (ADCs). Azonafide, a potent DNA intercalating agent, serves as the cytotoxic payload in these novel ADCs, which are currently in preclinical development. A key feature of Azonafide-based ADCs is their ability to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Quantitative Cytotoxicity Data

Azonafide-based ADCs have demonstrated exceptional potency against a wide range of cancer cell lines. Screening against the National Cancer Institute's (NCI) 60 human tumor cell line panel has revealed subnanomolar to picomolar efficacy.[1] These ADCs were reported to kill up to 98.2% of cancer cells, including those known to be drug-resistant.[1]

While specific IC50 values for each cell line from the NCI-60 screen are not publicly available, the following table provides a representative summary of the reported potency.

| Cell Line Category | Representative IC50 Range (Molar) | Efficacy | Reference |

| NCI-60 Panel (various cancers) | 10⁻⁹ to 10⁻¹² | Up to 98.2% cell kill | [1] |

| Drug-Resistant Cancer Models | Subnanomolar to Picomolar | Effective | [1] |

| Cancer Stem Cell Models | Subnanomolar to Picomolar | Effective | [1] |

Experimental Protocols

The in vitro cytotoxicity of Azonafide-based ADCs is typically assessed using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.

MTT Assay for ADC Cytotoxicity

This protocol outlines the key steps for evaluating the cytotoxicity of an Azonafide-based ADC in a monolayer cell culture system.

Materials:

-

Target cancer cell line(s)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

Azonafide-based ADC

-

Control antibody (without payload)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the Azonafide-based ADC and the control antibody in the cell culture medium.

-

Remove the old medium from the wells and add the diluted ADC or control solutions. Include wells with medium only as a blank control.

-

Incubate the plate for a predetermined duration (e.g., 48-144 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

-

Visualizing Key Processes

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of Azonafide-based ADCs.

Caption: General workflow for ADC in vitro cytotoxicity assays.

Signaling Pathway of Azonafide-Induced Immunogenic Cell Death

Azonafide-based ADCs are designed to induce immunogenic cell death (ICD), a process that turns dying cancer cells into a vaccine that stimulates an anti-tumor immune response. The exact upstream signaling events initiated by Azonafide that lead to ICD are proprietary. However, the general pathway of ICD is well-characterized and involves the release of Damage-Associated Molecular Patterns (DAMPs).

Caption: Generalized pathway of immunogenic cell death.

The key DAMPs involved in this process are:

-

Calreticulin (CRT): Translocates to the cell surface and acts as an "eat-me" signal for dendritic cells.[4][5]

-

ATP: Released into the extracellular space, it functions as a "find-me" signal to attract immune cells.[4][5]

-

High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, promotes the maturation of dendritic cells.[4][5]

The maturation and activation of dendritic cells lead to the presentation of tumor antigens to T-cells, priming a specific and durable anti-tumor immune response.[6]

Conclusion

Azonafide-based ADCs represent a promising class of targeted cancer therapeutics with a dual mechanism of action: direct cytotoxicity through DNA intercalation and indirect immune-mediated tumor cell killing through the induction of immunogenic cell death. The preclinical data indicate high potency across a broad range of cancer cell types, including those with resistance to conventional chemotherapies. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this innovative ADC platform.

References

- 1. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Detection of immunogenic cell death and its relevance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 43north.org [43north.org]

An In-depth Technical Guide to DNA Intercalating Agents as Payloads in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA intercalating agents utilized as payloads in antibody-drug conjugates (ADCs). It delves into their mechanisms of action, presents comparative quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to DNA Intercalating ADC Payloads

Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. Among the diverse array of payloads, DNA intercalating agents represent a significant class that induces cell death by disrupting the fundamental processes of DNA replication and transcription. These agents insert themselves between the base pairs of the DNA double helix, leading to a cascade of cellular events culminating in apoptosis.[1] This guide focuses on three prominent classes of DNA-damaging agents used as ADC payloads: Anthracyclines, Duocarmycins, and Pyrrolobenzodiazepines (PBDs).

Classes of DNA Intercalating Payloads

Anthracyclines

Anthracyclines, such as doxorubicin (B1662922) and its derivatives, are well-established chemotherapeutic agents that function as DNA intercalators and inhibitors of topoisomerase II.[2] As ADC payloads, they offer the advantage of a well-understood mechanism of action and a long history of clinical use. A notable example is PNU-159682, a highly potent derivative of nemorubicin, which is significantly more powerful than its parent drug.[2]

Duocarmycins

Duocarmycins are a class of natural products that bind to the minor groove of DNA and subsequently alkylate adenine (B156593) bases.[3] This irreversible alkylation leads to DNA damage and cell death. Their high potency makes them attractive as ADC payloads. An example of a duocarmycin-based ADC is SYD985, which has shown significant antitumor activity in preclinical models.[4]

Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that crosslink two DNA strands in the minor groove. This crosslinking is highly cytotoxic as it blocks DNA replication and transcription. PBDs are exceptionally potent, with activity in the picomolar range, making them suitable for targeting tumors with low antigen expression.[5]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro cytotoxicity (IC50 values) of various ADCs equipped with DNA intercalating payloads across different cancer cell lines. This data allows for a comparative assessment of their potency.

Table 1: In Vitro Potency of Anthracycline-Based ADCs

| ADC | Payload | Cell Line | Target | IC50 (ng/mL) | Reference |

| Trastuzumab-PNU-ADC | PNU-159682 | SKBR3 | HER2 | ~1 | [6] |

| cAC10-PNU-ADC | PNU-159682 | Karpas-299 | CD30 | ~0.1 | [6] |

Table 2: In Vitro Potency of Duocarmycin-Based ADCs

| ADC | Payload | Cell Line | Target | IC50 (ng/mL) | Reference |

| SYD985 | vc-seco-DUBA | SK-BR-3 | HER2 | 6.9 | [4] |

| SYD985 | vc-seco-DUBA | NCI-N87 | HER2 | 24.5 | [4] |

| SYD985 | vc-seco-DUBA | UACC-893 | HER2 | 54.1 | [4] |

| MGC018 | DUBA | Various | B7-H3 | sub-nM range | [7][8] |

Table 3: In Vitro Potency of PBD-Based ADCs

| ADC | Payload | Cell Line | Target | IC50 (pM) | Reference |

| Anti-FRα-IGN (cross-linker) | IGN | KB | FRα | 3 | [9] |

| Anti-FRα-IGN (alkylator) | IGN | KB | FRα | 3 | [9] |

| Anti-CD123-IGN (cross-linker) | IGN | MV4-11 | CD123 | 0.4 | [9] |

| Anti-CD123-IGN (alkylator) | IGN | MV4-11 | CD123 | 1 | [9] |

| B7-H3 ADC | PBD | Various | B7-H3 | low pM | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize ADCs with DNA intercalating payloads.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the IC50 value of an ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

ADC of interest

-

Unconjugated antibody (as control)

-

Free payload (as control)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for DNA damaging agents).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro Bystander Effect Assay (Co-culture Method)

This protocol describes a method to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC of interest

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Seed monocultures of each cell line as controls. Allow cells to attach overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or by imaging and cell counting with a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

In Vivo Efficacy Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

ADC of interest

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Randomization: Randomize mice into treatment and control groups.

-

ADC Administration: Administer the ADC intravenously at various dose levels. The control group receives the vehicle. Dosing can be a single dose or a multi-dose regimen.[11]

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).[12]

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific observation period.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

DNA intercalating agents trigger a complex network of signaling pathways that ultimately lead to cell death. The following diagrams illustrate these key pathways.

ADC Internalization and Payload Release

Caption: General workflow of ADC internalization and payload delivery to the nucleus.

DNA Damage Response and Apoptosis Induction

Caption: Simplified signaling cascade from DNA damage to apoptosis.[13][14]

cGAS-STING Pathway Activation by Cytosolic DNA

Caption: Activation of the cGAS-STING innate immune pathway by DNA damage.[15][16]

Conclusion

DNA intercalating agents are a potent and clinically relevant class of payloads for ADC development. Their diverse mechanisms of action, including DNA intercalation, alkylation, and cross-linking, offer powerful tools to combat cancer. The choice of a specific payload depends on various factors, including the target antigen density, tumor type, and desired therapeutic window. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the preclinical evaluation and development of novel ADCs with DNA intercalating payloads. Further research into optimizing linker technology and understanding resistance mechanisms will continue to advance the clinical utility of these powerful targeted therapies.

References

- 1. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. macrogenics.com [macrogenics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling [frontiersin.org]

- 16. DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling | Semantic Scholar [semanticscholar.org]

The Trajectory of Azonafide: A Technical Guide to its Evolution as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azonafide (B1242303), an anthracene-based DNA intercalator, represents a significant evolution from its naphthalimide analog, amonafide (B1665376). This technical guide delineates the history and development of azonafide as a potential therapeutic agent, with a focus on its mechanism of action, preclinical efficacy, and the development of its derivatives. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of its molecular interactions and developmental workflow to serve as a resource for researchers in the field of oncology and drug development.

Introduction: From Amonafide to Azonafide

The quest for potent anti-cancer agents has led to the exploration of various chemical scaffolds capable of targeting fundamental cellular processes. The naphthalimides, a class of compounds that bind to DNA through intercalation, have demonstrated significant anti-cancer activity against a variety of cancer cell lines. Amonafide, a prominent naphthalimide derivative, progressed to clinical trials but was ultimately hindered by dose-limiting toxicities, particularly myelosuppression[1][2][3]. This challenge spurred the development of a new generation of structurally related compounds, the azonafides, with the aim of enhancing anti-tumor activity and improving the safety profile[1][3].

Azonafide and its derivatives are anthracene-containing antitumor agents that are structurally related to amonafide but possess an anthracene (B1667546) chromophore instead of a naphthalene (B1677914) one.[4] This structural modification has been shown to enhance their activity against various cancer models, including leukemias, breast cancer, and melanoma[1][3]. A key advantage of the azonafide series is its ability to circumvent the multidrug resistance (MDR) phenomenon, a common mechanism of resistance to many conventional chemotherapeutic agents[1][5][6].

Mechanism of Action

Azonafide exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II[2][7][8][9].

-

DNA Intercalation: The planar aromatic rings of the azonafide molecule insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[2][9].

-

Topoisomerase II Inhibition: Azonafide stabilizes the complex formed between topoisomerase II and DNA. Topoisomerase II is a crucial enzyme that manages DNA topology during replication by creating transient double-strand breaks. By preventing the re-ligation of these breaks, azonafide leads to the accumulation of DNA damage, which triggers apoptotic pathways[7][9].

The following diagram illustrates the proposed signaling pathway for azonafide-induced cell death.

Preclinical Development and Efficacy

Extensive preclinical studies have been conducted to evaluate the antitumor activity of azonafide and its derivatives. These studies have demonstrated their potency against a broad range of cancer cell lines, including those resistant to standard chemotherapies.

In Vitro Cytotoxicity

The cytotoxic potential of various azonafide compounds has been assessed across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values are key metrics for comparing their potency.

| Compound | Cancer Type | Cell Line(s) | IC50 / LC50 | Reference |

| AMP-1 (Azonafide) | Melanoma | NCI Panel | LC50: 10-6.22 M | [5] |

| Overall | NCI Panel | LC50: 10-5.53 M | [5] | |

| AMP-53 (6-ethoxy azonafide) | Non-Small Cell Lung Cancer | NCI Panel | LC50: 10-5.91 M | [5] |

| Renal Cell Carcinoma | NCI Panel | LC50: 10-5.84 M | [5] | |

| Overall | NCI Panel | LC50: 10-5.53 M | [5] | |

| Breast Cancer | Freshly Isolated Tumors | IC50: 0.09 µg/ml | [5] | |

| Lung Cancer | Freshly Isolated Tumors | IC50: 0.06 µg/ml | [5] | |

| Renal Cell Carcinoma | Freshly Isolated Tumors | IC50: 0.06 µg/ml | [5] | |

| Multiple Myeloma | Freshly Isolated Tumors | IC50: 0.03 µg/ml | [5] | |

| Ethonafide | Prostate Cancer | DU 145, PC-3, LNCaP | Nanomolar concentrations | [10] |

In Vivo Antitumor Activity

The efficacy of azonafides has also been evaluated in various animal models of cancer.

| Compound | Animal Model | Tumor Type | Efficacy | Reference |

| AMP-1 (Azonafide) | B6CF31 Mice | Mammary 16C Breast Cancer | Superior to amonafide | [5] |

| AMP-53 (6-ethoxy azonafide) | C57/bl Mice | Lewis Lung Cancer | T/C value of 30% | [5] |

| SCID Mice | HL-60 Leukemia | T/C = 39% | [5] | |

| SCID Mice | MCF-7 Breast Cancer | T/C = 39% | [5] | |

| SCID Mice | A549 Non-Small Cell Lung Cancer | T/C = 37% | [5] | |

| Ethonafide | Xenograft Mouse Model | Human Prostate Cancer | More effective than mitoxantrone | [10] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the evaluation of azonafides.

In Vitro Cytotoxicity Assay (General Protocol)

The assessment of the cytotoxic effects of azonafide compounds on cancer cell lines is typically performed using a colorimetric assay such as the MTT or SRB assay.

-

Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.

-

Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the azonafide compound. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining: After incubation, a staining reagent (e.g., MTT, SRB) is added to each well, and the plates are incubated for a further period to allow for color development.

-

Measurement: The optical density is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell survival is calculated relative to the control group, and the IC50 or LC50 value is determined by plotting the percentage of survival against the drug concentration.

In Vivo Xenograft Tumor Model (General Protocol)

Animal models are essential for evaluating the in vivo efficacy and toxicity of novel anti-cancer agents.

-

Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives the azonafide compound via a specified route (e.g., intraperitoneal, intravenous) and schedule. The control group receives the vehicle only.

-

Monitoring: Tumor size and body weight are measured regularly. The tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of toxicity.

-

Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The T/C (Treated/Control) value is a common metric.

Synthesis and Derivatives

The synthesis of azonafide and its derivatives generally involves the reaction of an anthracene-based anhydride (B1165640) with an appropriate amine.[11][12] The development of various derivatives has been a key strategy to improve the therapeutic index of this class of compounds. Modifications have included the introduction of different substituents on the anthracene ring and the side chain.[6][13][14]

For example, the synthesis of a generic azonafide derivative can be conceptually outlined as follows:

The Future of Azonafide: Antibody-Drug Conjugates

A promising and innovative application of azonafide is its use as a payload in antibody-drug conjugates (ADCs).[4][15] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[16][17] The antibody directs the ADC to cancer cells that express a specific antigen on their surface, thereby delivering the azonafide payload directly to the tumor site and minimizing systemic toxicity.[4][15][18]

The unique mechanism of action of azonafide and its potency make it an attractive candidate for ADC development.[15] Oncolinx, in collaboration with the National Cancer Institute, is actively developing azonafide-based ADCs.[18] This platform has shown the ability to kill a high percentage of cancer cells while remaining non-toxic to antigen-negative cells.[15] The development of azonafide-based ADCs holds the potential to treat a wide range of cancers, including those that are resistant to other therapies.[15]

Conclusion

Azonafide and its derivatives have emerged as a promising class of anti-cancer agents with a distinct mechanism of action and the ability to overcome multidrug resistance. The journey from amonafide to the development of highly potent azonafide derivatives and their incorporation into sophisticated delivery systems like ADCs highlights the continuous evolution of cancer therapeutics. The preclinical data strongly support the continued investigation of azonafides, with the ultimate goal of translating their potent antitumor activity into effective clinical treatments for patients with cancer. The ongoing research into azonafide-based ADCs represents a particularly exciting frontier in targeted cancer therapy.

References

- 1. benthamscience.com [benthamscience.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. adcreview.com [adcreview.com]

- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2069308A2 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]

- 12. US20100120817A1 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 16. History and Development of Antibody Drug Conjugates (ADCs) | Biopharma PEG [biochempeg.com]

- 17. susupport.com [susupport.com]

- 18. 43north.org [43north.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of Mal-VC-PAB-ABAEP-Azonafide to a Monoclonal Antibody

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity.[3][4] The design of an ADC involves three key components: a monoclonal antibody that targets a specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[5]

This document provides a detailed protocol for the conjugation of the drug-linker complex, Mal-VC-PAB-ABAEP-Azonafide, to a monoclonal antibody. This complex consists of Azonafide, a potent cytotoxic agent, attached to a linker system.[6][7] The linker includes a maleimide (B117702) (Mal) group for attachment to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer.[5][8] The conjugation strategy detailed here is based on the reaction of the maleimide group with free thiol groups generated by the reduction of interchain disulfide bonds within the monoclonal antibody.[8][9][]

Materials and Reagents

Proper preparation and handling of all materials and reagents are critical for successful conjugation.

| Reagent/Material | Supplier | Purpose | Storage |

| Monoclonal Antibody (mAb) | User-provided | Targeting component of the ADC | 2-8°C or as specified |

| This compound | MedchemExpress or other | Drug-linker for conjugation | -20°C, protected from light |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds | Room Temperature |

| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Reaction and storage buffer | Room Temperature |

| Borate Buffered Saline (BBS), pH 8.5 | Various | Alternative reaction buffer | Room Temperature |

| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Various | Solvent for drug-linker | Room Temperature |

| L-Cysteine | Various | Quenching agent | Room Temperature |

| Sephadex G-25 Desalting Columns | Various | Buffer exchange and purification | Room Temperature |

| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | Various | Concentration and buffer exchange | Room Temperature |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | DAR analysis | As per manufacturer |

| Size Exclusion Chromatography (SEC) Column | Various | Aggregation analysis | As per manufacturer |

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation, purification, and characterization of the ADC.

Antibody Preparation and Reduction

This step involves the reduction of the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation. A typical IgG1 antibody has four interchain disulfide bonds that can be reduced to yield eight reactive thiol groups.[9][11]

-

Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a degassed reaction buffer such as PBS (pH 7.4) or BBS (pH 8.5).[11][12] The use of degassed buffers is crucial to prevent re-oxidation of the thiol groups.

-

Reduction with TCEP:

-

Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.

-

Add TCEP to the antibody solution to a final concentration that provides a 5-10 fold molar excess over the antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[11]

-

-

Removal of Excess Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer.[9]

Drug-Linker Preparation

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[9][12]

-

Ensure the drug-linker is completely dissolved. Gentle vortexing may be necessary. This solution should be prepared fresh just before use.

Conjugation Reaction

The maleimide group of the drug-linker reacts with the newly generated free thiol groups on the reduced antibody to form a stable thioether bond.[]

-

Cool the reduced antibody solution on ice.

-

Add the prepared drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.[5][13] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle stirring, protected from light.[9][12]

-

Quenching: To stop the reaction, add a 20-fold molar excess of L-cysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[9] Incubate for an additional 30 minutes.

Purification of the ADC

Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.

-

Buffer Exchange: Use a desalting column (e.g., Sephadex G-25) or centrifugal filters (e.g., Amicon Ultra 10 kDa MWCO) to exchange the ADC into a suitable storage buffer (e.g., PBS, pH 7.4).[9]

-

Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter.

-

Storage: Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage.[9]

Characterization of the Antibody-Drug Conjugate

Thorough characterization is required to ensure the quality and consistency of the ADC.

| Parameter | Method | Purpose | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (LC-MS) | To determine the average number of drug molecules conjugated per antibody.[14] | A heterogeneous mixture with a target average DAR of 3.5-4.0. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and the presence of aggregates.[9] | >95% monomeric ADC. |

| Concentration | UV-Vis Spectroscopy (A280) | To determine the final concentration of the ADC. | As required for downstream applications. |

| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker remaining in the final product.[9] | <1% of total drug. |

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental Workflow for ADC Conjugation.

Signaling Pathway: Chemical Conjugation

Caption: Figure 2: Thiol-Maleimide Conjugation Chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. interchim.fr [interchim.fr]

- 14. CD74-Targeting Antibody–Drug Conjugate Enhances Immunosuppression of Glucocorticoid in Systemic Lupus Erythematosus [mdpi.com]

Determining the Drug-to-Antibody Ratio (DAR) for Azonafide ADCs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Azonafide, a DNA intercalator and topoisomerase II inhibitor, is a promising payload for the development of novel ADCs. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust determination of the DAR is paramount during ADC development and for quality control.

This document provides detailed application notes and experimental protocols for determining the DAR of Azonafide ADCs using three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Mechanism of Action of Azonafide

Azonafide exerts its cytotoxic effect through a dual mechanism of action. Its planar polycyclic aromatic structure allows it to intercalate between the base pairs of DNA, distorting the helical structure and inhibiting essential cellular processes such as DNA replication and transcription. Furthermore, Azonafide stabilizes the covalent complex between topoisomerase II and DNA, an enzyme crucial for resolving DNA topological stress during replication. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of Mal-VC-PAB-ABAEP-Azonafide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Mal-VC-PAB-ABAEP-Azonafide is a sophisticated drug-linker conjugate designed for the creation of ADCs. It comprises the cytotoxic agent Azonafide, a potent DNA intercalator and topoisomerase II inhibitor, attached to a cleavable linker system.[1] The linker consists of a maleimide (B117702) (Mal) group for conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and an ABAEP (4-(aminomethyl)-N-(2-aminoethyl)benzamide) moiety.

Upon binding of the ADC to its target antigen on the cancer cell surface and subsequent internalization, the VC linker is cleaved by lysosomal proteases like cathepsin B.[][3][4] This initiates the release of the Azonafide payload into the cytoplasm, where it can exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptotic cell death.[5][6]

These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the in vitro efficacy of an ADC constructed with this compound. The described assays are designed to assess target-specific cytotoxicity, induction of apoptosis, and the potential for a bystander effect.

Mechanism of Action and Payload Release

The efficacy of an ADC is contingent upon the successful delivery and release of its cytotoxic payload within the target cancer cells. The Mal-VC-PAB linker is designed for stability in circulation and efficient cleavage within the lysosomal compartment of the cell.

References

Application Notes: In Vivo Experimental Design for Azonafide Antibody-Drug Conjugates in Mouse Models

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] Azonafide (B1242303), an anthracene-based DNA intercalator, has demonstrated significant antitumor activity, making it a compelling payload for ADC development.[3] Azonafide-based ADCs are designed to deliver this potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[4][5]

These application notes provide a comprehensive guide for the in vivo experimental design and protocol for evaluating the efficacy and toxicity of Azonafide ADCs in mouse models, a critical step for preclinical validation.[1]

Mechanism of Action: Azonafide Payload

Azonafide exerts its cytotoxic effect primarily through DNA intercalation.[6] As an anthracene-based agent, it inserts itself between DNA base pairs, leading to structural distortions that interfere with DNA replication and transcription.[6] This process can inhibit the activity of enzymes like topoisomerase II, which is crucial for managing DNA topology, ultimately leading to DNA strand breaks and the induction of apoptosis (programmed cell death).[7][8] The targeted delivery via an ADC concentrates this activity within antigen-expressing tumor cells.

Experimental Design and Strategy

A well-designed in vivo study is crucial for determining the therapeutic potential of an Azonafide ADC. Key considerations include selecting the appropriate mouse model, defining study groups and dosing regimens, and establishing clear endpoints for efficacy and toxicity.

1. Mouse Model Selection

The choice of mouse model is fundamental to the success of the study. The most common models for ADC evaluation are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[9][10]

-

Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID or NSG mice).[11][12]

-

Advantages: High reproducibility, relatively low cost, and rapid tumor growth. They are ideal for initial efficacy screening and dose-finding studies.

-

Considerations: Cell lines may undergo genetic changes over time in culture and may not fully represent the heterogeneity of human tumors.[10]

-

-

Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[13][14]

Recommendation: For initial studies, a CDX model using a cell line with confirmed high expression of the target antigen is recommended. Promising results can then be validated in a panel of PDX models that reflect the target patient population.

2. Study Groups and Dosing Strategy

A typical study design includes several groups to properly assess the ADC's activity and specificity.

| Group | Description | Purpose |

| 1 | Vehicle Control | To assess baseline tumor growth in the absence of any treatment. |

| 2 | Isotype Control ADC | An ADC with a non-targeting antibody conjugated to Azonafide. To evaluate non-specific, off-target toxicity of the payload. |

| 3 | Unconjugated Antibody | The "naked" monoclonal antibody without the Azonafide payload. To determine if the antibody itself has any anti-tumor effect. |

| 4-6 | Azonafide ADC (Low, Mid, High Dose) | To evaluate the dose-dependent efficacy and toxicity of the therapeutic ADC and determine the maximum tolerated dose (MTD). |

| 7 | Positive Control (Optional) | A standard-of-care chemotherapy agent for the selected cancer type. To benchmark the efficacy of the Azonafide ADC. |

Dosing Route and Schedule: ADCs are typically administered intravenously (IV) to ensure systemic circulation.[] A common schedule is a single dose or intermittent dosing (e.g., once weekly for 3-4 weeks) to balance efficacy with recovery from potential toxicity.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting an in vivo efficacy study of an Azonafide ADC in a xenograft mouse model.

Protocol 1: Tumor Model Establishment (CDX)

-

Cell Culture: Culture the selected human cancer cell line (with confirmed target antigen expression) under standard conditions.

-

Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[14]

-

Tumor Monitoring: Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.

Protocol 2: Efficacy and Toxicity Monitoring

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the predefined treatment groups (n=8-10 mice per group).[14]

-

Dosing Administration: On Day 0, administer the respective treatments (Vehicle, Isotype ADC, Naked mAb, Azonafide ADC) via intravenous (tail vein) injection. Follow the predetermined dosing schedule.

-

Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Body Weight Measurement: Monitor animal health by measuring body weight two to three times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.

-

Clinical Observations: Perform daily cage-side observations for any signs of distress, such as changes in posture, activity, or fur texture.

-